

Synthesis of Hexafluoropropene-Based Fluoroelastomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hexafluoropropene*

Cat. No.: *B089477*

[Get Quote](#)

This document provides a comprehensive guide for the synthesis of fluoroelastomers derived from **hexafluoropropene** (HFP), primarily focusing on its copolymerization with vinylidene fluoride (VDF). Fluoroelastomers, commercially known as FKM, are a critical class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and reliable performance in harsh environments.^{[1][2]} This guide is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance materials, offering in-depth technical insights and field-proven protocols.

Introduction to Hexafluoropropene-Based Fluoroelastomers

The incorporation of fluorine atoms into a polymer backbone imparts unique and desirable properties.^[3] In the synthesis of FKM fluoroelastomers, the highly crystalline nature of polyvinylidene fluoride (PVDF) is disrupted by copolymerizing VDF with monomers bearing bulky side groups, such as hexafluoropropylene (HFP).^[3] This disruption of crystallinity results in an amorphous, rubbery polymer with elastomeric properties.^[3]

The most common types of HFP-containing fluoroelastomers are:

- Type 1 FKM: A dipolymer of VDF and HFP. These are the standard grade of FKM, offering a good balance of properties with a fluorine content of approximately 66% by weight.^[4]

- Type 2 FKM: A terpolymer of VDF, HFP, and tetrafluoroethylene (TFE). The addition of TFE increases the fluorine content (typically 68-69%), enhancing the chemical and heat resistance of the elastomer.[4][5]

This guide will detail the synthesis of these copolymers via free-radical polymerization, followed by the crucial curing (cross-linking) stage, which imparts the final mechanical properties to the material.

Polymerization of Vinylidene Fluoride and Hexafluoropropene

The copolymerization of VDF and HFP is typically achieved through free-radical polymerization. Emulsion and solution polymerization are two common industrial methods.

Emulsion Polymerization: A Protocol

Emulsion polymerization is a widely used technique for producing high molecular weight polymers at a fast rate.[6] The process involves dispersing the monomers in an aqueous phase with the aid of a surfactant.

Causality of Experimental Choices:

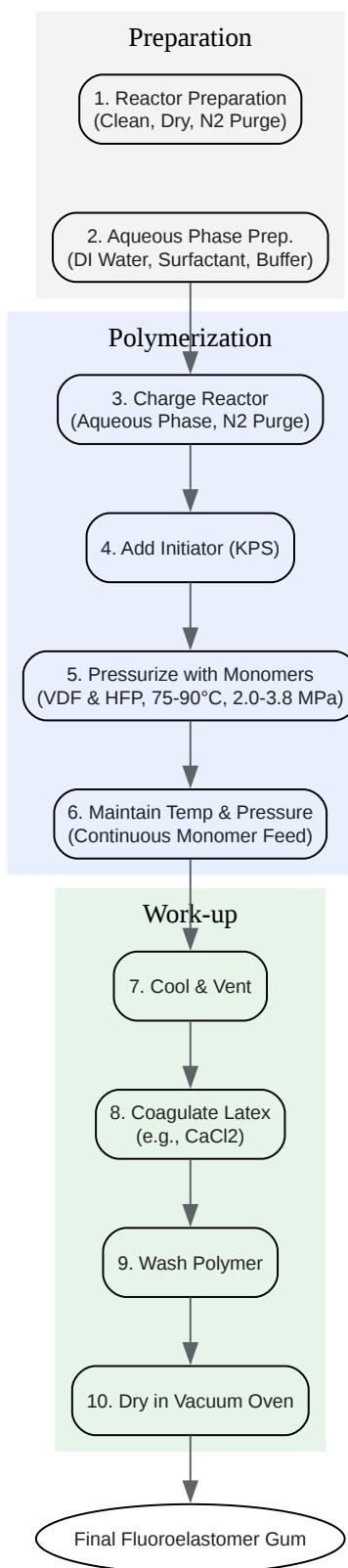
- Surfactant: A fluorinated surfactant is often used to effectively emulsify the fluorinated monomers.
- Initiator: A water-soluble initiator is required to generate free radicals in the aqueous phase.
- Buffer: A buffer is used to maintain a stable pH throughout the polymerization, which can affect the initiator decomposition rate and latex stability.
- Temperature and Pressure: These parameters are critical for controlling the reaction rate and the incorporation of the gaseous monomers into the polymer chain.

Experimental Protocol: Emulsion Copolymerization of VDF and HFP

Materials:

- Vinylidene fluoride (VDF) monomer (gas)
- **Hexafluoropropene (HFP)** monomer (gas)
- Deionized water
- Fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a more modern alternative)
- Water-soluble initiator (e.g., potassium persulfate - KPS)
- Buffer (e.g., sodium acetate)
- Chain transfer agent (optional, for molecular weight control)

Equipment:


- High-pressure stainless steel autoclave reactor equipped with a mechanical stirrer, thermocouple, pressure transducer, and inlets for monomers and liquids.

Procedure:

- **Reactor Preparation:** Thoroughly clean and dry the autoclave. Purge the reactor with nitrogen multiple times to remove any oxygen, which can inhibit free-radical polymerization.
- **Aqueous Phase Preparation:** In a separate vessel, prepare the aqueous phase by dissolving the surfactant and buffer in deionized water.
- **Charging the Reactor:** Introduce the aqueous phase into the reactor. Deoxygenate the solution by purging with nitrogen for at least 30 minutes while stirring.
- **Initiator Addition:** Add the water-soluble initiator (e.g., KPS) to the reactor.
- **Pressurization with Monomers:** Seal the reactor and begin stirring. Heat the reactor to the desired polymerization temperature (typically 75-90°C).^[6] Introduce the gaseous VDF and HFP monomers into the reactor to reach the target pressure (typically 2.0 - 3.8 MPa).^[6] The ratio of VDF to HFP in the feed will determine the final copolymer composition.

- Polymerization: Maintain the temperature and pressure throughout the reaction. The polymerization time can range from several hours to over 14 hours, depending on the desired conversion.[6] Monomers are continuously fed to the reactor to maintain the pressure as they are consumed.
- Termination and Recovery: Once the desired conversion is reached, cool the reactor and vent the unreacted monomers. The resulting product is a stable polymer latex.
- Coagulation and Washing: The latex is then coagulated using a salt solution (e.g., calcium chloride) to precipitate the solid fluoroelastomer. The polymer is then washed thoroughly with deionized water to remove residual surfactant and other impurities.
- Drying: The washed fluoroelastomer is dried in a vacuum oven until a constant weight is achieved.

Workflow for Emulsion Polymerization of VDF and HFP

[Click to download full resolution via product page](#)

Caption: Emulsion polymerization workflow for VDF-HFP copolymers.

Solution Polymerization: A Protocol

Solution polymerization offers the advantage of producing a more homogeneous polymer solution, which can be beneficial for certain applications.

Causality of Experimental Choices:

- Solvent: The choice of solvent is critical; it must be able to dissolve the monomers and the resulting polymer, and be inert under the reaction conditions.
- Initiator: A soluble organic peroxide is typically used as the initiator.

Experimental Protocol: Solution Copolymerization of VDF and HFP

Materials:

- Vinylidene fluoride (VDF) monomer
- **Hexafluoropropene** (HFP) monomer
- Suitable organic solvent (e.g., 1,1,2-trichlorotrifluoroethane - now largely phased out due to environmental concerns; alternative solvents are an active area of research)
- Organic peroxide initiator (e.g., di-tert-butyl peroxide)^[7]

Equipment:

- High-pressure reactor equipped with stirring, heating, and monomer inlets.

Procedure:

- Reactor Setup: Prepare the reactor as described for emulsion polymerization.
- Charging the Reactor: Introduce the organic solvent into the reactor.
- Monomer and Initiator Addition: Add the desired amounts of VDF, HFP, and the organic peroxide initiator to the reactor. The initial molar ratio of the monomers will influence the copolymer composition.^[7]

- Polymerization: Heat the reactor to the decomposition temperature of the initiator (e.g., around 120°C for di-tert-butyl peroxide) and maintain the temperature for the duration of the reaction.
- Polymer Recovery: After the reaction is complete, cool the reactor. The polymer can be recovered by precipitating it in a non-solvent, followed by filtration, washing, and drying.

Curing of Hexafluoropropene-Based Fluoroelastomers

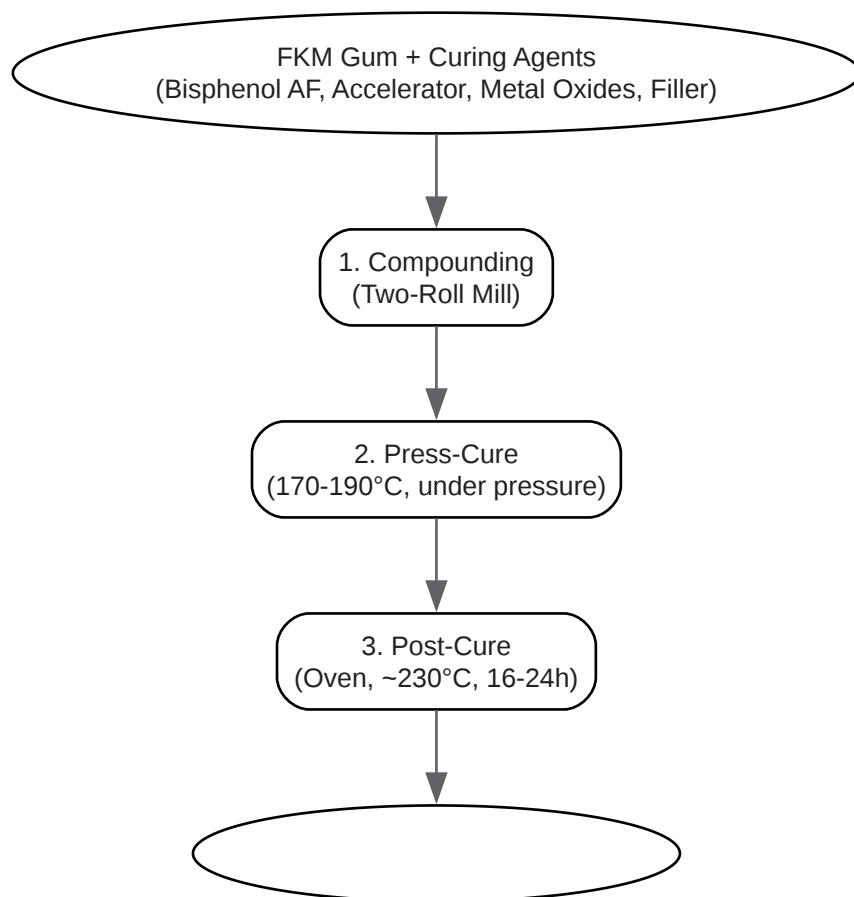
The raw fluoroelastomer gum must be cross-linked (cured or vulcanized) to develop its characteristic elastomeric properties. The two most common curing systems are the bisphenol cure system and the peroxide cure system.

Bisphenol Cure System

The bisphenol cure system is the most common method for curing VDF-containing fluoroelastomers.^[5] It involves a nucleophilic substitution reaction.

Mechanism Overview:

The curing process is base-catalyzed. A base, typically a combination of a strong organic base (like a phosphonium salt accelerator) and metal oxides (acid acceptors), facilitates the dehydrofluorination of the polymer backbone.^[3] This creates unsaturation in the polymer chain, which then reacts with the bisphenol cross-linking agent.^[3]


Typical Formulation (in parts per hundred rubber - phr):

Component	phr	Purpose
FKM Gum (VDF-HFP copolymer)	100	Base Polymer
Bisphenol AF	1.5 - 2.5	Cross-linking Agent
Benzyltriphenylphosphonium Chloride (BTPPCl)	0.5 - 1.0	Accelerator
Magnesium Oxide (MgO)	3 - 6	Acid Acceptor
Calcium Hydroxide (Ca(OH) ₂)	6 - 9	Acid Acceptor & Co-activator
Carbon Black (N990)	20 - 40	Reinforcing Filler

Protocol for Bisphenol Curing:

- Compounding: On a two-roll mill, soften the FKM gum. Gradually add the other ingredients (fillers, acid acceptors, bisphenol AF, and accelerator), ensuring a homogeneous mixture.
- Press-Cure: The compounded rubber is shaped in a mold and cured under pressure at a high temperature (e.g., 170-190°C) for a specific time (e.g., 5-15 minutes). This step forms the initial cross-links.
- Post-Cure: The press-cured article is then placed in an oven for a prolonged period (e.g., 16-24 hours) at a higher temperature (e.g., 230°C). This step completes the cross-linking reaction, removes volatile byproducts, and optimizes the final physical properties, especially the compression set.

Bisphenol Curing Workflow

[Click to download full resolution via product page](#)

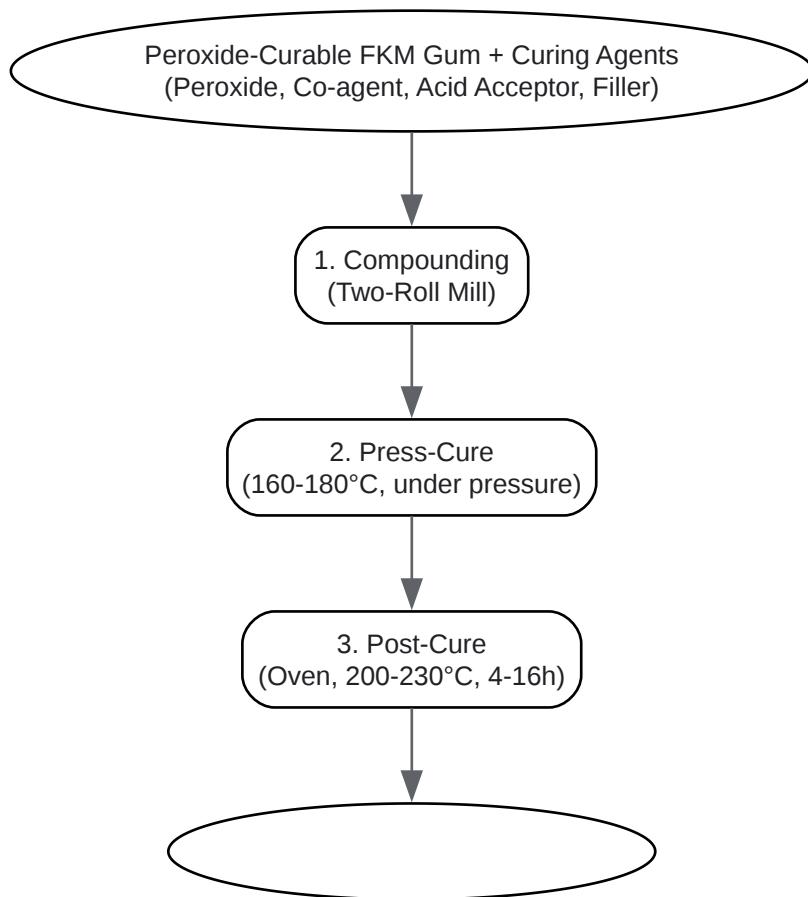
Caption: Workflow for the bisphenol curing of FKM.

Peroxide Cure System

Peroxide curing offers superior chemical resistance, particularly to steam and hot water, compared to the bisphenol system.[5][8] This method requires the fluoroelastomer to have a cure site monomer (CSM) incorporated into its backbone, which is susceptible to free-radical attack by the peroxide.

Mechanism Overview:

At elevated temperatures, the organic peroxide decomposes to generate free radicals. These radicals abstract atoms from the cure site monomer on the polymer chain, creating a macroradical. Cross-linking then occurs through the reaction of these macroradicals, often with the aid of a co-agent.


Typical Formulation (in phr):

Component	phr	Purpose
Peroxide-Curable FKM Gum	100	Base Polymer with CSM
Organic Peroxide	1.5 - 3.0	Curing Agent
Co-agent (e.g., Triallyl isocyanurate - TAIC)	2.0 - 5.0	Enhances cross-linking efficiency
Acid Acceptor (e.g., Zinc Oxide)	3 - 5	Acid Scavenger
Carbon Black (N990)	20 - 40	Reinforcing Filler

Protocol for Peroxide Curing:

- Compounding: Similar to the bisphenol system, the ingredients are mixed on a two-roll mill to achieve a uniform compound.
- Press-Cure: The compounded material is cured in a mold at a temperature that ensures the decomposition of the peroxide (e.g., 160-180°C) for a set time (e.g., 10-20 minutes).
- Post-Cure: A post-cure step in an oven (e.g., 4-16 hours at 200-230°C) is often employed to enhance the physical properties and ensure complete reaction of the peroxide.

Peroxide Curing Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the peroxide curing of FKM.

Characterization of Synthesized Fluoroelastomers

Proper characterization is essential to verify the successful synthesis and curing of the fluoroelastomer and to determine its physical and chemical properties.

Common Characterization Techniques:

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the copolymer and to follow the curing process by observing the appearance or disappearance of specific functional groups.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the copolymer composition and microstructure.[7]

- Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which is a key indicator of the low-temperature flexibility of the elastomer.[1]
- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the fluoroelastomer by measuring its weight loss as a function of temperature.[1]
- Mechanical Testing (ASTM D412, ASTM D2240): Measures key physical properties such as tensile strength, elongation at break, and hardness (Durometer).
- Compression Set (ASTM D395): Evaluates the ability of the elastomer to retain its elastic properties after prolonged compressive stress at elevated temperatures. This is a critical property for sealing applications.[10]

Applications

The exceptional properties of **hexafluoropropene**-based fluoroelastomers make them suitable for a wide range of demanding applications, including:

- Automotive: Seals, gaskets, O-rings, and fuel hoses.
- Aerospace: Sealing solutions in engines and hydraulic systems.
- Chemical Processing: Seals and linings for pumps, valves, and tanks.
- Oil and Gas: Seals for downhole and subsea equipment.
- Pharmaceutical and Food Processing: Seals and gaskets where chemical resistance and purity are required.

Conclusion

The synthesis of fluoroelastomers from **hexafluoropropene** is a well-established yet nuanced process. By carefully controlling the polymerization conditions and selecting the appropriate curing system, researchers can tailor the properties of these high-performance materials to meet the specific demands of their applications. This guide provides a foundational understanding and practical protocols to aid in the successful synthesis and characterization of HFP-based fluoroelastomers.

References

- Formulating FKM with varying levels of metal oxides. (2021). Rubber News.
- Tecnoflon - a guide to fluoroelastomers. Solvay.
- Gelin, M. P., et al. (2005). Radical solution copolymerisation of vinylidene fluoride with hexafluoropropene. *Polymer International*, 54(3), 539-548.
- Everything You Need To Know About FKM Rubber. (2024). Legenday Silicone Product Manufacturer.
- Processing Route. QMplus Hub.
- High Performance Fluoroelastomers. 3M.
- Soulestin, T., et al. (2021). Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains. *Polymer Chemistry*, 12(37), 5346-5356.
- Fluororubber (FKM) forming process. ResearchGate.
- Thermal Limitations of BPAF cured and TAIC cured Fluoroelastomers. Seals Eastern, Inc.
- Techniques for the Characterization of Fluoroelastomers. (2007). ResearchGate.
- Detailed Copolymerization Propagation Kinetics of Homogeneous Phase VDF - HFP Copolymerization in Supercritical CO₂. ResearchGate.
- Emulsion polymerization of vinylidene fluoride: Effects of mixing and reaction conditions on the initial rate of polymerization. ResearchGate.
- FKM. Wikipedia.
- Understanding ASTM D1418 FKM: Key Features and Applications of Fluoroelastomers. (2023).
- Characterization of fluoroelastomers compounds by ATR-FTIR. SciSpace.
- Apostolo, M., et al. (1999). Kinetics of the Emulsion Polymerization of Vinylidene Fluoride and Hexafluoropropylene. *Macromolecules*, 32(19), 6233-6242.
- Characterization of fluoroelastomers compounds by ATR-FTIR. ResearchGate.
- Production of PVDF-HFP Nanostructured Membranes for Water Purification by Supercritical Phase Inversion. (2019). AIDIC.
- Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study. (2018). *Polymer Chemistry*.
- FFKM. Wikipedia.
- Fluoroelastomer compositions, their preparation, and their use. (2007). Google Patents.
- Hydrogen Peroxide Induced Efficient Mineralization of Poly(vinylidene fluoride) and Related Copolymers in Subcritical Water. ResearchGate.
- Peroxide Curable Copolymers. Daikin America.
- The Impact of Curing Systems on FFKM Performance. Katon.
- Peroxide cured fluorocarbon elastomer compositions. (2005). Google Patents.

- Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships. Pentasil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. US7244789B2 - Fluoroelastomer compositions, their preparation, and their use - Google Patents [patents.google.com]
- 3. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 4. FKM - Wikipedia [en.wikipedia.org]
- 5. 20.210.105.67 [20.210.105.67]
- 6. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. FFKM Curing Systems | The Impact of Curing Systems on FFKM Performance [katonseal.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalcentre.in [chemicalcentre.in]
- To cite this document: BenchChem. [Synthesis of Hexafluoropropene-Based Fluoroelastomers: A Detailed Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089477#synthesis-of-fluoroelastomers-from-hexafluoropropene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com